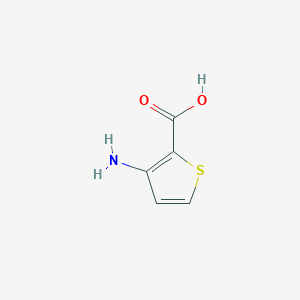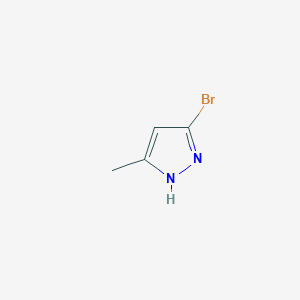
Acide 3-aminothiophène-2-carboxylique
Vue d'ensemble
Description
3-Aminothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is notable for its amino and carboxylic acid functional groups, which make it a versatile building block in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
3-Aminothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of novel pharmaceuticals with potential therapeutic properties.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
3-Aminothiophene-2-carboxylic Acid is a building block that can induce unique folding propensities of peptides . It has been used in the synthesis of potent inhibitors targeting the SARS-CoV-2 main protease (Mpro) .
Mode of Action
The compound interacts with its targets through a process involving the ribosomal incorporation of γ-amino acids into peptides . This process has been challenging due to the low nucleophilicity of their amino groups, but recent advancements have overcome this issue .
Result of Action
The primary result of the action of 3-Aminothiophene-2-carboxylic Acid is the formation of potent inhibitors, such as those targeting the SARS-CoV-2 main protease . These inhibitors have high inhibitory activity and protease resistance in human serum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminothiophene-2-carboxylic acid can be synthesized through various methods. One common approach involves the three-component condensation of 3-aminothiophenes, Meldrum’s acid, and aromatic aldehydes. This method is efficient and yields substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones . Another method involves the decarboxylation of 3-aminothiophene-2-carboxylic acids in an acidic medium .
Industrial Production Methods: Industrial production of 3-aminothiophene-2-carboxylic acid typically involves the alkaline hydrolysis of the corresponding esters to form sodium salts, followed by acidification to yield the free carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: It can participate in three-component condensation reactions with aldehydes and Meldrum’s acid to form substituted thieno[3,2-b]pyridin-5-ones.
Decarboxylation: In acidic conditions, it can undergo decarboxylation to form 3-aminothiophenes.
Common Reagents and Conditions:
Aldehydes and Meldrum’s Acid: Used in condensation reactions.
Acidic Medium: Facilitates decarboxylation.
Major Products:
Substituted Thieno[3,2-b]pyridin-5-ones: Formed through condensation reactions.
3-Aminothiophenes: Formed through decarboxylation.
Comparaison Avec Des Composés Similaires
2-Aminothiophene-3-carboxylic Acid: Another thiophene derivative with similar functional groups.
2-Aminobenzoic Acid: An aromatic cyclic β2,3-amino acid with similar properties.
Uniqueness: 3-Aminothiophene-2-carboxylic acid is unique due to its specific positioning of the amino and carboxylic acid groups on the thiophene ring, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Propriétés
IUPAC Name |
3-aminothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSJDKGNONPQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363689 | |
| Record name | 3-aminothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55341-87-2 | |
| Record name | 3-Amino-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55341-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Aminothiophene-2-carboxylic acid in current research?
A1: 3-Aminothiophene-2-carboxylic acid serves as a versatile building block in organic synthesis, particularly for constructing diverse heterocyclic systems. For example, it is used in synthesizing thieno[3,2-b]quinolines [], thieno[3,2-d][1,3]thiazoles [], thieno[b]azepinediones [, ], and thieno[3,2-b]pyridin-5-ones [, ]. Furthermore, its derivatives are being explored for their potential as angiogenesis inhibitors [].
Q2: Can you describe a specific example of how 3-Aminothiophene-2-carboxylic acid is used to synthesize a target molecule?
A2: Lassagne et al. [] reported a novel approach to synthesize 5-aryl-4-(ethylsulfanyl) derivatives of 3-Aminothiophene-2-carboxylic acid. Their method involves treating β‐bromo‐α‐(ethylsulfanyl)cinnamonitriles with sodium sulphide and α‐halo acetic acid derivatives in a DMSO/water solution. Subsequent cyclization in a potassium carbonate/acetone/DMSO mixture yields the desired 3‐amino‐5‐aryl‐4‐(ethylsulfanyl)thiophene‐2‐carboxylic acid derivatives.
Q3: Are there any studies exploring the biological activity of 3-Aminothiophene-2-carboxylic acid derivatives?
A3: Yes, a study by Kitambi et al. [] investigated 3-aminothiophene-2-carboxylic acid-based compounds for their angiogenesis inhibitory activity. They designed and synthesized a series of novel compounds based on a potent VEGFR2 inhibitor and screened them using a zebrafish in vivo phenotypic assay. The study identified six compounds exhibiting reversible angiogenesis inhibition.
Q4: What unique structural features of 3-Aminothiophene-2-carboxylic acid make it suitable for synthesizing diverse compounds?
A4: The presence of both amino and carboxylic acid groups on the thiophene ring provides diverse reactivity. The amino group can participate in condensation reactions, forming various heterocycles [, , ]. The carboxylic acid group allows for further derivatization, expanding the molecule's structural diversity and potential applications.
Q5: What analytical techniques are commonly employed to characterize 3-Aminothiophene-2-carboxylic acid and its derivatives?
A6: Common techniques include NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the first crystal structure of a 3-aminothiophene-2-carboxylic acid ester, specifically 2-(Methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate, was determined using X-ray crystallography []. This structure revealed a weak intramolecular N—H⋯O hydrogen bond within the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)

![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)



![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)


